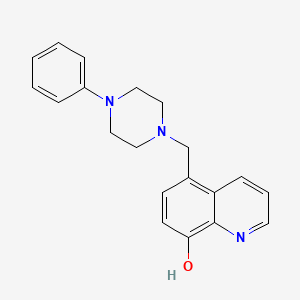
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a versatile scaffold that has been extensively studied for its biological activities. The phenylpiperazine moiety is a common feature in molecules that interact with various biological targets, including serotonergic receptors, which are implicated in numerous neurological processes .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution patterns. For instance, the preparation of a structurally similar compound, 4-cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione, was achieved through a sequence of reactions starting from 2,4,5-trifluoroacetophenone . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving nucleophilic substitution reactions and protective group strategies.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods such as NMR and IR, as well as X
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol has shown potential in the field of antibacterial and antifungal treatments. Derivatives of 8-hydroxyquinoline, including a compound closely related to this compound, have been identified as effective against both intra- and extracellular Gram-negative pathogens, such as Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012). Another study on similar analogs of quinolin-8-ol revealed interesting antibacterial activity against both gram-positive and gram-negative organisms, indicating a broad spectrum of antimicrobial efficacy (Sharma et al., 2008).
Antidepressant Activity
Compounds structurally similar to this compound have been evaluated for their antidepressant-like activity. One such compound, a novel 5-HT3 receptor antagonist, demonstrated significant antidepressant effects in rodent behavioral models of depression (Mahesh et al., 2012).
Corrosion Inhibition
In the field of materials science, derivatives of 8-hydroxyquinoline, including compounds related to this compound, have been studied as corrosion inhibitors. These compounds have shown high efficiency in protecting carbon steel in acidic environments, indicating their potential application in industrial settings (Faydy et al., 2020). Another study on similar compounds reported excellent corrosion inhibitory properties for C40E steel in sulfuric acid, highlighting their utility in different corrosive conditions (El Faydy et al., 2021).
Synthesis and Characterization of Metal Complexes
Research has also focused on synthesizing and characterizing divalent transition metal complexes of derivatives of 8-hydroxyquinoline. These complexes have been evaluated for their antimicrobial activity, further broadening the potential applications of these compounds in pharmaceutical and biomedical fields (Patel & Patel, 2017).
Mécanisme D'action
Target of Action
The primary target of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . The compound acts as a corrosion inhibitor for carbon steel in acidic environments .
Mode of Action
PPMQ interacts with the surface of carbon steel by physisorption . It forms a protective film on the steel surface, which inhibits the corrosion process . The compound functions as a mixed type inhibitor with a predominant cathodic effect .
Biochemical Pathways
It’s known that the compound interferes with the electrochemical processes that lead to corrosion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the behavior of PPMQ in the corrosion inhibition context. The inhibition efficiency of PPMQ was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . This suggests that the compound’s effectiveness is influenced by its concentration and the environmental temperature.
Result of Action
The primary result of PPMQ’s action is the reduction of corrosion in carbon steel. The compound achieves this by forming a protective film on the steel surface . Electrochemical measurements have shown that PPMQ can reach an efficiency of up to 96% at an optimal concentration of 10^-3 M at 298 K .
Action Environment
The action of PPMQ is influenced by environmental factors such as temperature and the presence of an acidic medium (1.0 M HCl). The compound’s inhibition efficiency decreases with increasing temperature . This suggests that PPMQ is more effective at lower temperatures. Furthermore, the compound has been tested and found effective in a highly acidic environment (1.0 M HCl), which is commonly encountered in industrial processes .
Analyse Biochimique
Biochemical Properties
It has been examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium . The compound interacts with the steel surface and forms a protective film
Molecular Mechanism
It has been suggested that the compound functions as a mixed type with predominance cathodic effect
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibition efficiency of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol was found to increase with increasing inhibitor concentration and to decrease with increasing temperature
Propriétés
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYPOIEJZBYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

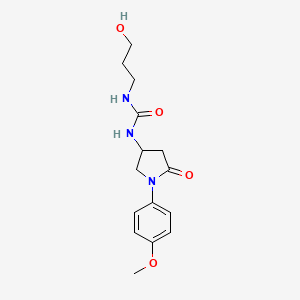
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
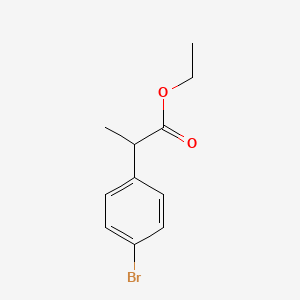
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
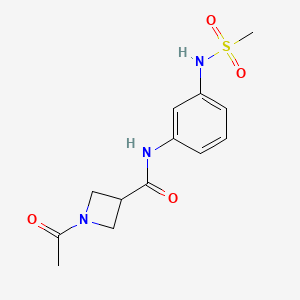
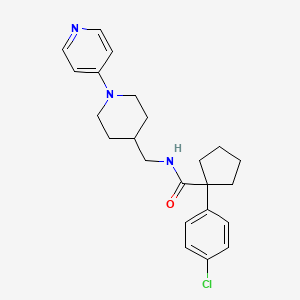

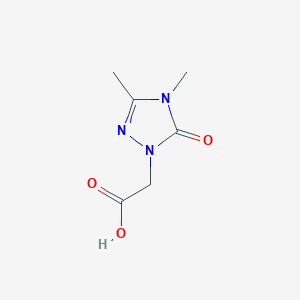
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)